Cas no 1820574-18-2 (1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-)

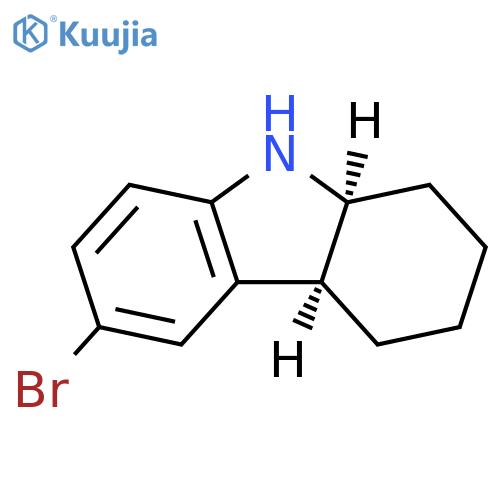

1820574-18-2 structure

商品名:1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-

CAS番号:1820574-18-2

MF:C12H14BrN

メガワット:252.150262355804

MDL:MFCD28397581

CID:5152664

PubChem ID:95430003

1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- 化学的及び物理的性質

名前と識別子

-

- 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-

-

- MDL: MFCD28397581

- インチ: 1S/C12H14BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2/t9-,11-/m0/s1

- InChIKey: FWGKDJGZEJDJEF-ONGXEEELSA-N

- ほほえんだ: N1C2=C(C=C(Br)C=C2)[C@@]2([H])[C@]1([H])CCCC2

1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-208637-0.1g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 0.1g |

$1384.0 | 2023-09-16 | ||

| Enamine | EN300-208637-2.5g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 2.5g |

$3080.0 | 2023-09-16 | ||

| Enamine | EN300-208637-1.0g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 1g |

$1572.0 | 2023-05-31 | ||

| Enamine | EN300-208637-0.05g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 0.05g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-208637-10.0g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 10g |

$6758.0 | 2023-05-31 | ||

| Enamine | EN300-208637-5g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 5g |

$4557.0 | 2023-09-16 | ||

| Enamine | EN300-208637-0.5g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 0.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-208637-5.0g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 5g |

$4557.0 | 2023-05-31 | ||

| Enamine | EN300-208637-0.25g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 0.25g |

$1447.0 | 2023-09-16 | ||

| Enamine | EN300-208637-1g |

(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

1820574-18-2 | 1g |

$1572.0 | 2023-09-16 |

1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1820574-18-2 (1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量